2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE
Overview
Description
2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE is a complex organic compound known for its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE typically involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a mixture of propan-2-ol and water under continuous stirring for approximately 2 hours. The resulting product is a white crystalline compound with a high melting point .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted tricyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential analgesic activity. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s tricyclic structure and multiple functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: Its potential antiproliferative and antimicrobial activities have been explored, indicating its usefulness in biological studies.
Mechanism of Action
The mechanism of action of 2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE involves its interaction with specific molecular targets. The compound’s imino and cyano groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as analgesic and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles: These compounds share a similar tricyclic structure but differ in the aryl substituent.
3-Aryl-1,1,2,2-tetracyanocyclopropanes: These compounds have a cyclopropane ring with multiple cyano groups, making them structurally related.
Uniqueness
The uniqueness of 2-IMINO-10-(3-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE lies in its combination of a tricyclic structure with a pyridinyl group and multiple cyano groups
Properties
IUPAC Name |
9-imino-12-pyridin-3-yl-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-9-16(10-20)13-5-1-2-6-18(13)24-14(12-4-3-7-23-8-12)17(16,11-21)15(22)25-18/h3-4,7-8,13-14,22H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGKOZCMLMNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)C(C(C(O2)C4=CN=CC=C4)(C(=N)O3)C#N)(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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